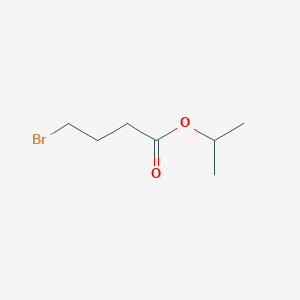

Isopropyl 4-bromobutanoate

Description

Significance of ω-Halo Esters as Versatile Synthons

Omega (ω)-halo esters are aliphatic esters that contain a halogen atom at the terminal position of the alkyl chain. This specific arrangement makes them highly effective and versatile synthons—molecular fragments used as building blocks in chemical synthesis. tandfonline.com The presence of both an electrophilic carbon atom attached to the halogen and a carbonyl group provides multiple pathways for reaction.

These synthons are pivotal in constructing a variety of molecular architectures. nih.gov For instance, they can undergo nucleophilic substitution at the halogenated carbon, while the ester group can be hydrolyzed, reduced, or reacted with organometallic reagents. This versatility allows for the sequential formation of new bonds, streamlining the synthesis of complex molecules and fine chemicals. nih.gov Straight-chain ω-amino-α,β-unsaturated carbonyl compounds, which can be derived from ω-halo esters, are recognized as versatile synthons for creating five- and six-membered nitrogen-containing heterocycles. rsc.org The strategic placement of the halogen at the terminal position is key to their utility, enabling intramolecular reactions to form cyclic structures, a common motif in biologically active compounds. researchgate.netrsc.org

The Butanoate Scaffold in the Construction of Complex Organic Molecules

A scaffold in chemistry refers to a core molecular framework upon which a variety of functional groups can be attached to create a library of related compounds. The butanoate scaffold, a four-carbon chain, is a fundamental building block in diversity-oriented synthesis, a strategy used to generate structurally complex and diverse molecules from simple starting materials. mdpi.comwhiterose.ac.uk This approach is critical in drug discovery, where exploring a wide "chemical space" is necessary to find new therapeutic agents. mdpi.com

The utility of the butanoate scaffold lies in its optimal length and flexibility, which allows it to be incorporated into larger, more intricate ring systems and stereochemically complex structures. mdpi.com In metabolic engineering, synthetic scaffold systems are designed to organize enzymes and substrates spatially, improving the efficiency of biosynthetic pathways. nih.govfrontiersin.orgnih.gov While these biological scaffolds are often protein- or nucleic acid-based, the underlying principle of using a core structure to organize and facilitate reactions is analogous to the role of the butanoate scaffold in chemical synthesis. nih.govfrontiersin.orgnih.gov By serving as a foundational structure, the butanoate unit enables the systematic construction of complex target molecules. whiterose.ac.uk

Research Landscape for Isopropyl 4-bromobutanoate and Related Alkyl 4-bromobutanoates

The research surrounding this compound and its analogues, such as the methyl, ethyl, and tert-butyl esters, is primarily focused on their synthesis and application as alkylating agents and precursors in organic synthesis. google.comgoogle.comacs.org Various methods have been developed for their preparation, including the esterification of 4-bromobutyric acid with the corresponding alcohols. google.comgoogle.com Another common method involves the ring-opening of γ-butyrolactone with hydrogen bromide, followed by esterification. google.com For example, reacting γ-butyrolactone with HBr and then ethanol (B145695) can produce ethyl 4-bromobutyrate in good yield. google.com Similarly, using methanol (B129727) results in methyl 4-bromobutyrate. google.com

These compounds serve as key intermediates in a variety of reactions. For instance, ethyl 4-bromobutanoate has been used in photoredox-activated Barbier-type reactions, where it couples with α-(trifluoromethyl)styrenes in the presence of an organic photocatalyst and elemental zinc. acs.org Alkyl 4-bromobutanoates are also employed in the synthesis of more complex structures like tert-butyl 3-alkoxy-4-bromobutanoates. thieme-connect.comresearchgate.net The reactivity of these compounds is a subject of study, particularly in intramolecular reactions where the halogenated alkyl chain reacts with another part of the molecule to form cyclic compounds. rsc.org The choice of the alkyl ester group (isopropyl, ethyl, etc.) can influence the reactivity and solubility of the compound, making the selection of a specific ester an important consideration in synthetic planning.

Table of Properties: this compound

| Property | Value |

| CAS Number | 70923-64-7 |

| Molecular Formula | C₇H₁₃BrO₂ biosynth.com |

| Molecular Weight | 209.08 g/mol biosynth.comsimsonpharma.com |

| Synonyms | 1-Methylethyl 4-bromobutanoate simsonpharma.com |

| SMILES String | CC(C)OC(=O)CCCBr biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

propan-2-yl 4-bromobutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |

InChI Key |

MHBIPWRIXWNMJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl 4 Bromobutanoate

Esterification Approaches

Esterification reactions represent the most direct and commonly employed methods for the synthesis of Isopropyl 4-bromobutanoate. These approaches can be broadly categorized into the direct acid-catalyzed reaction of the carboxylic acid with the alcohol, or the reaction of a more activated carboxylic acid derivative, such as an acyl halide, with the alcohol.

Direct Acid-Catalyzed Esterification of 4-Bromobutanoic Acid with Isopropyl Alcohol

The direct acid-catalyzed esterification, famously known as the Fischer esterification, is a well-established method for the synthesis of esters. masterorganicchemistry.com This equilibrium process involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comorganic-chemistry.org

The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the isopropyl alcohol. The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, several strategies can be employed in accordance with Le Châtelier's principle. One common approach is to use a large excess of one of the reactants, typically the less expensive one, which in this case would be isopropyl alcohol. masterorganicchemistry.com Another effective technique is the removal of water from the reaction mixture as it is formed. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly when a solvent like toluene (B28343) is used. operachem.com

The reactivity of alcohols in Fischer esterification is influenced by steric hindrance, with primary alcohols generally being more reactive than secondary alcohols like isopropyl alcohol. ceon.rs Consequently, the esterification of 4-bromobutanoic acid with isopropyl alcohol may require more forcing conditions, such as higher temperatures and longer reaction times, compared to reactions with primary alcohols. researchgate.net Studies on the esterification of similar carboxylic acids have shown that an increase in the molar ratio of alcohol to acid and a higher catalyst concentration can lead to increased reaction rates and higher yields. ceon.rsache.org.rs For instance, in the esterification of propanoic acid, increasing the temperature from 35°C to 65°C significantly increased the yield of the corresponding propyl ester. ceon.rs

Table 1: Factors Influencing Fischer Esterification Yield

| Factor | Effect on Yield | Rationale |

| Excess Alcohol | Increases | Shifts equilibrium towards product formation. masterorganicchemistry.com |

| Water Removal | Increases | Shifts equilibrium towards product formation. operachem.com |

| Catalyst Concentration | Increases (up to a point) | Accelerates the rate of reaction. ceon.rs |

| Temperature | Increases | Increases the reaction rate. ceon.rs |

| Steric Hindrance | Decreases | Hinders nucleophilic attack of the alcohol. researchgate.net |

Esterification of 4-Bromobutyryl Halides with Isopropyl Alcohol

An alternative and often more rapid method for the synthesis of this compound involves the use of a more reactive derivative of 4-bromobutanoic acid, such as 4-bromobutyryl chloride. Acyl halides are highly electrophilic and react readily with alcohols to form esters in a reaction that is typically faster and not reversible under the reaction conditions. youtube.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of isopropyl alcohol attacks the electrophilic carbonyl carbon of 4-bromobutyryl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming a protonated ester. A weak base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, thereby preventing potential side reactions and driving the reaction to completion. youtube.com

This method avoids the equilibrium limitations of the Fischer esterification and generally proceeds under milder conditions, often at room temperature or with gentle heating. The high reactivity of the acyl halide ensures a high conversion to the ester product. However, the preparation of the 4-bromobutyryl halide from 4-bromobutanoic acid requires an additional synthetic step, typically involving treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Table 2: Comparison of Esterification Methods

| Feature | Direct Acid-Catalyzed Esterification | Esterification of Acyl Halides |

| Starting Material | 4-Bromobutanoic Acid | 4-Bromobutyryl Halide |

| Reversibility | Reversible | Irreversible |

| Reaction Rate | Slower | Faster |

| Reaction Conditions | Typically requires heat and excess alcohol | Often proceeds at room temperature |

| Byproduct | Water | Hydrogen Halide |

| Need for Base | No | Yes (to neutralize byproduct) |

Alternative Pathways

Beyond direct esterification, this compound can be synthesized through alternative routes that involve the construction of the molecule from different starting materials or through the modification of a pre-existing ester.

Ring-Opening Reactions of γ-Butyrolactone with Bromine Sources and Isopropyl Alcohol

A noteworthy alternative synthetic route to this compound starts from γ-butyrolactone, a readily available and inexpensive cyclic ester. orgsyn.org This method involves the acid-catalyzed ring-opening of the lactone with a bromine source in the presence of isopropyl alcohol. Hydrogen bromide (HBr) is a common reagent used for this transformation. orgsyn.org

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of γ-butyrolactone by HBr, which activates the lactone for nucleophilic attack. The bromide ion then attacks the terminal carbon of the lactone ring (C4), leading to the opening of the ring and the formation of 4-bromobutanoic acid. In the presence of isopropyl alcohol and an acid catalyst (HBr), the newly formed carboxylic acid can then undergo in-situ Fischer esterification to yield this compound. Alternatively, the isopropyl alcohol can directly act as a nucleophile in the ring-opening step, particularly under strongly acidic conditions.

A procedure for the synthesis of the analogous ethyl ester, ethyl γ-bromobutyrate, involves cooling a solution of γ-butyrolactone in absolute ethanol (B145695) and bubbling dry hydrogen bromide gas through it. orgsyn.org This method has been reported to provide good yields, in the range of 77-84%. orgsyn.org A similar approach using isopropyl alcohol would be expected to produce this compound. Patents have described the synthesis of ethyl 4-bromobutyrate from γ-butyrolactone, ethanol, and sodium bromide in the presence of sulfuric acid, with yields around 85%. google.com The use of isopropyl alcohol in a similar system is also mentioned. google.com Another patented method describes the in-situ generation of HBr from red phosphorus and bromine in a mixture of γ-butyrolactone and ethanol, achieving yields of 85-90% for the ethyl ester. google.com

Functional Group Interconversions for Bromine Introduction into Isopropyl Butanoates

A conceptually different approach involves the synthesis of an unfunctionalized isopropyl butanoate ester first, followed by the introduction of the bromine atom at the 4-position through a functional group interconversion. This strategy would typically start with the preparation of isopropyl 4-hydroxybutanoate (B1227057) or a related precursor.

For instance, one could envision the synthesis of isopropyl 4-hydroxybutanoate, which could then be converted to this compound. The conversion of a primary alcohol to an alkyl bromide is a standard functional group interconversion in organic synthesis. ub.edu This transformation can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or by treating the alcohol with hydrobromic acid. youtube.com

However, this approach presents several challenges. The synthesis of the starting material, isopropyl 4-hydroxybutanoate, would require a separate synthetic sequence. Furthermore, the conditions required for the bromination of the hydroxyl group could potentially lead to side reactions, such as the hydrolysis of the ester functionality, especially if harsh acidic conditions are employed. Therefore, while theoretically plausible, this method is generally less direct and potentially lower yielding compared to the methods that establish the bromo-ester in a more concerted fashion.

Reactivity and Mechanistic Studies of Isopropyl 4 Bromobutanoate

Nucleophilic Substitution Reactions

Isopropyl 4-bromobutanoate is a bifunctional molecule containing an ester group and a primary alkyl bromide. This structure allows it to undergo both intramolecular and intermolecular nucleophilic substitution reactions. The primary carbon bonded to the bromine atom is an electrophilic center susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, a good leaving group.

The presence of a nucleophilic oxygen atom within the ester group at a suitable distance from the electrophilic C-Br bond enables intramolecular cyclization. This process is a classic example of neighboring group participation, leading to the formation of a stable five-membered ring.

The intramolecular cyclization of this compound yields γ-butyrolactone, a stable five-membered cyclic ester. mdpi.com This transformation proceeds through an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the carbonyl oxygen of the ester group acts as an internal nucleophile. It attacks the electrophilic carbon atom bearing the bromine atom, resulting in the displacement of the bromide ion and the formation of a cyclic acylium ion intermediate. This is followed by the attack of the displaced bromide on the isopropyl group to yield isopropyl bromide and γ-butyrolactone.

Alternatively, and more commonly under neutral or basic conditions, the reaction can be conceptualized as the attack by the ester's carbonyl oxygen on the carbon with the bromine atom. The formation of five-membered rings through such intramolecular reactions is known to be kinetically and thermodynamically favorable. researchgate.net The process involves a backside attack on the C-Br bond, consistent with the stereochemical requirements of an SN2 reaction.

The rate of lactone formation is significantly influenced by the reaction conditions. A critical factor in favoring the intramolecular cyclization over competing intermolecular reactions (such as polymerization) is the concentration of the substrate. The reaction is typically carried out under high-dilution conditions, which minimizes the probability of one molecule reacting with another. researchgate.net

Computational studies of SN2 reactions provide detailed insight into the geometry and energetics of the transition state. sciforum.netmdpi.com For the intramolecular cyclization of a 4-bromobutanoate ester, a computational analysis would model the potential energy surface of the reaction. The analysis would identify the transition state structure, which is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution. sciforum.net

In addition to cyclization, the primary alkyl bromide moiety of this compound can be targeted by external nucleophiles in intermolecular SN2 reactions. These reactions are favored when a strong external nucleophile is used at a concentration sufficient to compete effectively with the intramolecular pathway.

This compound reacts with various nitrogen nucleophiles to produce amine and, subsequently, amide derivatives. The reaction with a secondary amine, such as piperidine (B6355638), results in the substitution of the bromide to form an N-substituted amino ester. For example, the reaction of a similar ester, ethyl α,α-dimethyl-β-bromobutyrate, with piperidine in refluxing benzene (B151609) has been reported to yield the corresponding piperidine-substituted ester. sci-hub.se A similar reaction with this compound would yield isopropyl 4-(piperidin-1-yl)butanoate.

The synthesis of a primary amine derivative (isopropyl 4-aminobutanoate) via direct reaction with ammonia (B1221849) is often complicated by over-alkylation, where the product amine is more nucleophilic than ammonia itself, leading to secondary and tertiary amine byproducts. A more controlled synthesis typically involves using an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or the Gabriel synthesis using potassium phthalimide.

The resulting amino esters are valuable intermediates for the synthesis of amide derivatives. For instance, the amino ester can be acylated with an acid chloride or anhydride (B1165640) to form the corresponding N-acylamino ester.

Below is a table summarizing a representative intermolecular reaction.

| Reactant | Nucleophile | Solvent | Conditions | Product |

| This compound | Piperidine | Benzene | Reflux | Isopropyl 4-(piperidin-1-yl)butanoate |

Intermolecular Nucleophilic Displacements

Arbuzov Reaction with Phosphites for Phosphonate (B1237965) Formation

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a phosphonate ester. ucla.eduyoutube.com The mechanism is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide in an SN2 fashion. This results in the formation of a quasi-phosphonium salt intermediate. In the subsequent step, the displaced halide ion attacks one of the alkyl groups of the phosphite ester, also via an SN2 mechanism, to yield the final phosphonate product and a new alkyl halide. wikipedia.org

In the case of this compound, the primary alkyl bromide is an excellent substrate for the Arbuzov reaction. The reaction with a trialkyl phosphite, such as triisopropyl phosphite, would proceed by the initial nucleophilic attack of the phosphite on the carbon bearing the bromine atom. This is followed by the dealkylation of the resulting phosphonium (B103445) intermediate by the bromide ion to afford the corresponding phosphonate ester. The use of triisopropyl phosphite is advantageous in some cases due to the steric hindrance of the isopropyl groups, which can suppress side reactions. wikipedia.org

The general reaction is as follows:

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Triisopropyl phosphite | Isopropyl 4-(diisopropoxyphosphoryl)butanoate | Isopropyl bromide |

Detailed research findings on this specific reaction would include optimization of reaction conditions such as temperature and solvent, as well as the isolated yield of the phosphonate product.

Reactivity with Other Carbon and Heteroatom Nucleophiles

The primary alkyl bromide moiety in this compound makes it a suitable substrate for SN2 reactions with a variety of carbon and heteroatom nucleophiles. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

Carbon Nucleophiles:

Carbon-carbon bond formation is central to organic synthesis. This compound can be alkylated by various carbon nucleophiles. For instance, the reaction with cyanide ions, typically from sodium or potassium cyanide, in an alcoholic solvent leads to the formation of a nitrile. nih.govaskfilo.com This reaction proceeds via a typical SN2 mechanism.

Enolates are another important class of carbon nucleophiles. The alkylation of enolates derived from active methylene (B1212753) compounds like diethyl malonate or ethyl acetoacetate (B1235776) with this compound provides a route to more complex dicarbonyl compounds and their derivatives. pearson.comlibretexts.org The reaction involves the deprotonation of the active methylene compound with a suitable base, such as sodium ethoxide, to generate the nucleophilic enolate, which then displaces the bromide ion. libretexts.org

| Nucleophile | Reagent | Product |

| Cyanide | Sodium Cyanide (NaCN) | Isopropyl 4-cyanobutanoate |

| Diethyl malonate enolate | Diethyl malonate, Sodium ethoxide | Diethyl 2-(3-(isopropoxycarbonyl)propyl)malonate |

| Ethyl acetoacetate enolate | Ethyl acetoacetate, Sodium ethoxide | Ethyl 2-acetyl-5-isopropoxy-5-oxopentanoate |

Heteroatom Nucleophiles:

This compound also reacts readily with various heteroatom nucleophiles. The reaction with ammonia or primary amines can be used to synthesize the corresponding primary or secondary amines, respectively. askfilo.comaskfilo.comnih.gov The reaction with azide ions, typically from sodium azide, provides a straightforward route to alkyl azides. These azides can be further transformed, for example, into amines via reduction.

Thiolates, which are excellent nucleophiles, will readily displace the bromide to form thioethers. For instance, reaction with sodium thiomethoxide would yield the corresponding methyl thioether.

| Nucleophile | Reagent | Product |

| Amine | Ammonia (excess) | Isopropyl 4-aminobutanoate |

| Azide | Sodium Azide (NaN₃) | Isopropyl 4-azidobutanoate |

| Thiolate | Sodium thiomethoxide (NaSMe) | Isopropyl 4-(methylthio)butanoate |

Elimination Reactions to Form Unsaturated Esters

Alkyl halides can undergo elimination reactions to form alkenes. In the case of this compound, an E2 (bimolecular elimination) reaction can be induced by a strong, sterically hindered base to form an unsaturated ester. libretexts.org The use of a bulky base, such as potassium tert-butoxide, is crucial to favor elimination over substitution. masterorganicchemistry.comkhanacademy.orgyoutube.com The steric hindrance of the base makes it difficult to act as a nucleophile and attack the electrophilic carbon of the C-Br bond, instead promoting the abstraction of a proton from the β-carbon. libretexts.org

The regioselectivity of the elimination is an important consideration. For this compound, there are protons on the carbon adjacent to the ester carbonyl (α-protons) and on the carbon adjacent to the C-Br bond (β-protons). The β-protons are the ones involved in the dehydrobromination. Abstraction of a β-proton by the base, followed by the concerted departure of the bromide ion, leads to the formation of a double bond. The expected major product of this reaction would be isopropyl but-3-enoate, as the protons on the terminal methyl group of the butanoate chain are not in a position to undergo elimination with the bromide at the 4-position. However, if the base is strong enough to deprotonate the α-position, subsequent intramolecular reactions could occur. For a standard E2 elimination, the formation of isopropyl crotonate (isopropyl but-2-enoate) would be the expected product. nih.govthegoodscentscompany.comcymitquimica.com

| Base | Product |

| Potassium tert-butoxide | Isopropyl crotonate |

Organometallic Reactions and Cross-Coupling Strategies

The carbon-bromine bond in this compound allows for its participation in a range of organometallic reactions, including the formation of Grignard reagents and participation in various palladium-catalyzed cross-coupling reactions.

Organometallic Reagent Formation:

This compound can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent. purdue.edu However, the presence of the ester functionality within the same molecule complicates this transformation, as the newly formed Grignard reagent is a strong nucleophile and can react with the ester group of another molecule. To circumvent this, Barbier-type reactions are often employed. wikipedia.org In a Barbier reaction, the organometallic reagent is generated in situ in the presence of the electrophile (e.g., an aldehyde or ketone), minimizing intermolecular side reactions. wikipedia.org For example, reacting this compound with magnesium and an aldehyde would lead to the formation of a γ-hydroxy ester. masterorganicchemistry.comquora.commasterorganicchemistry.com

| Reaction Type | Metal | Electrophile | Product |

| Barbier Reaction | Magnesium | Benzaldehyde | Isopropyl 4-(hydroxy(phenyl)methyl)butanoate |

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, being an alkyl bromide, can potentially participate in reactions like the Suzuki and Heck couplings.

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov While Suzuki couplings are most common with aryl and vinyl halides, advancements have extended their scope to include alkyl halides. The coupling of this compound with an arylboronic acid, such as phenylboronic acid, would result in the formation of a new carbon-carbon bond, yielding isopropyl 4-phenylbutanoate. udel.eduresearchgate.netnih.gov

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.govsctunisie.orgu-szeged.huresearchgate.netresearchgate.net The reaction of this compound with an alkene like styrene, in the presence of a palladium catalyst and a base, would be expected to yield a substituted alkene.

| Reaction Type | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Isopropyl 4-phenylbutanoate |

| Heck Reaction | Styrene | Pd(OAc)₂ | Isopropyl 5-phenylpent-4-enoate |

Applications of Isopropyl 4 Bromobutanoate As a Key Building Block in Target Oriented Synthesis

Construction of Heterocyclic Systems

Isopropyl 4-bromobutanoate is a valuable precursor for synthesizing various heterocyclic compounds, which are core components of many biologically active molecules. Its linear four-carbon chain and terminal bromide make it an ideal candidate for cyclization reactions following an initial alkylation step.

Synthesis of Nitrogen-Containing Heterocycles

The compound is frequently employed in the synthesis of five-membered nitrogen-containing rings, most notably the pyrrolidinone scaffold. This structure is a key feature in the racetam family of nootropic drugs. The synthesis typically involves a two-step sequence: N-alkylation followed by intramolecular cyclization. A primary amine or ammonia (B1221849) derivative first displaces the bromide ion in an SN2 reaction. The subsequent intermediate, now containing both a secondary or primary amine and an isopropyl ester, is induced to cyclize. Heating or the use of a base promotes an intramolecular aminolysis reaction, where the nitrogen atom attacks the ester's carbonyl carbon, eliminating isopropanol (B130326) and forming the stable five-membered lactam (amide) ring.

This strategy is fundamental in building the core of various central nervous system agents. For example, derivatives of the 2-pyrrolidinone (B116388) ring are found in anticonvulsant and cognitive-enhancing drugs. nih.gov

| Reactant 1 | Reactant 2 | Key Conditions | Product (Heterocyclic System) |

| This compound | Substituted Aniline | 1. K₂CO₃, Acetone (Alkylation) | 1-Aryl-pyrrolidin-2-one |

| 2. Heat or Base (Cyclization) | |||

| This compound | Ammonia | 1. N-Alkylation | Pyrrolidin-2-one |

| 2. Thermal Cyclization |

Development of Thiazole-Derived Structures

While not typically used to form the thiazole (B1198619) ring itself, this compound is instrumental in modifying existing thiazole scaffolds. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govanalis.com.my In drug development, modifying a known active scaffold with side chains can enhance potency, selectivity, or pharmacokinetic properties.

This compound can be used to introduce a (4-isopropoxy-4-oxobutyl) side chain onto a thiazole nucleus, typically by alkylating a nucleophilic nitrogen or sulfur atom within the ring or its substituents. For instance, an aminothiazole can be N-alkylated at the amino group. The resulting ester-containing side chain can then be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further derivatization, such as amide bond formation, to create a library of analogues for structure-activity relationship (SAR) studies. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2-Aminothiazole | This compound | N-Alkylation | Isopropyl 4-((thiazol-2-yl)amino)butanoate |

| 4-Methyl-2-mercaptothiazole | This compound | S-Alkylation | Isopropyl 4-((4-methylthiazol-2-yl)thio)butanoate |

Utilization in Carbon-Carbon Bond Formation

The electrophilic nature of the carbon-bromine bond in this compound makes it a prime substrate for reactions that form new carbon-carbon bonds, a cornerstone of organic synthesis.

Alkylation Reactions for Chain Extension

A classic application of this compound is in alkylation reactions for extending carbon chains, most notably through the malonic ester synthesis. masterorganicchemistry.comyoutube.com This method allows for the controlled addition of a three-carbon carboxylic acid unit (after accounting for decarboxylation) to a carbon framework.

In this synthesis, a malonic ester, such as diethyl malonate, is treated with a base (e.g., sodium ethoxide) to generate a stabilized carbanion (enolate). This nucleophilic enolate then attacks the electrophilic carbon of this compound, displacing the bromide and forming a new C-C bond. The resulting product is a more complex diester, which can then be hydrolyzed to a dicarboxylic acid and subsequently decarboxylated upon heating to yield a new carboxylic acid that is elongated by the butanoate chain.

| Nucleophile Source | Electrophile | Key Steps | Final Product Type |

| Diethyl Malonate | This compound | 1. Deprotonation (NaOEt) | Heptanedioic acid derivative |

| 2. Alkylation (SN2) | |||

| 3. Hydrolysis & Decarboxylation (H₃O⁺, Heat) |

Strategies for Introducing Branched Alkyl Moieties

Beyond simple chain extension, this compound can be used in strategies designed to introduce branching along a carbon skeleton. The malonic ester synthesis provides an elegant pathway to achieve this. After the initial alkylation of diethyl malonate with this compound, the resulting intermediate still possesses one acidic proton on the alpha-carbon.

This allows for a second, distinct alkylation step. By introducing another equivalent of base followed by a different alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), a second alkyl group can be added to the same alpha-carbon. The subsequent hydrolysis and decarboxylation sequence then yields a carboxylic acid with a branch at the alpha-position relative to the newly introduced butanoate chain. This iterative alkylation approach offers a high degree of control in constructing complex, branched molecular architectures.

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Structure Feature |

| Diethyl Malonate + NaOEt | This compound | Methyl Iodide | α-methyl branched dicarboxylic acid precursor |

| Diethyl Malonate + NaOEt | This compound | Isopropyl Bromide | α-isopropyl branched dicarboxylic acid precursor |

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Analogues

The synthetic utility of this compound culminates in its application toward building molecules of medicinal importance. The structures it helps form are often central scaffolds in drugs targeting a variety of diseases.

The pyrrolidinone ring, synthesized as described in section 4.1.1, is a privileged scaffold in medicinal chemistry. It forms the core of the racetam drugs, such as Brivaracetam, which are used for their anticonvulsant properties. researchgate.net

Furthermore, this compound is a direct precursor for analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.gov The synthesis of β-substituted GABA derivatives, found in pharmaceuticals like Baclofen and Phenibut, can be achieved using the chain extension and branching strategies outlined in section 4.2. nih.gov For instance, alkylating a suitable nucleophile with this compound and then converting the ester to an amine provides a direct route to GABA analogues that are investigated for treating neurological disorders. mdpi.comresearchgate.net

| Scaffold/Analogue | Synthetic Route Involving this compound | Pharmacological Relevance / Drug Class |

| 2-Pyrrolidinone | N-alkylation of an amine followed by intramolecular cyclization. | Core of racetam drugs; anticonvulsants, nootropics. |

| γ-Aminobutyric Acid (GABA) Analogues | Substitution of bromide with a nitrogen source (e.g., azide (B81097) followed by reduction). | Neurological drugs; anticonvulsants, muscle relaxants. |

| β-Substituted GABA Analogues | Malonic ester synthesis to create a branched chain, followed by functional group manipulation. | Key structures in drugs like Baclofen and Pregabalin. |

Computational and Theoretical Investigations into Isopropyl 4 Bromobutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons. northwestern.edu These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, energy, and various other properties. northwestern.edu For Isopropyl 4-bromobutanoate, methods like Density Functional Theory (DFT) and ab initio calculations can be employed to elucidate its reactivity profile.

Detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the calculation of electrostatic potential maps provides a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. In this compound, the electron-withdrawing bromine atom and the carbonyl group create distinct regions of positive and negative electrostatic potential, which are critical in predicting how the molecule will interact with other reagents.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Parameter | Value (Hartrees) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.012 | -0.33 |

| HOMO-LUMO Gap | 0.242 | 6.58 |

Table 2: Calculated Global Reactivity Descriptors for this compound (Representative Data)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.91 |

| Electron Affinity (A) | -ELUMO | 0.33 |

| Electronegativity (χ) | (I+A)/2 | 3.62 |

| Chemical Hardness (η) | (I-A)/2 | 3.29 |

| Global Electrophilicity (ω) | χ2/(2η) | 1.99 |

These quantum chemical calculations provide a robust framework for understanding the electronic factors that govern the reactivity of this compound.

Molecular Dynamics Simulations of Solvation and Reaction Environments

While quantum chemical calculations describe the intrinsic properties of a single molecule in the gas phase, molecular dynamics (MD) simulations offer insights into the behavior of molecules in a condensed phase, such as in a solvent. osti.govnih.gov These simulations model the interactions between the solute (this compound) and the surrounding solvent molecules over time, providing a dynamic picture of the solvation process and its effect on the solute's conformation and reactivity. mdpi.comnih.gov

Explicit solvent models, where individual solvent molecules are included in the simulation, are crucial for accurately capturing specific solute-solvent interactions like hydrogen bonding. pitt.edu The choice of solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, transition states, and products. osti.govresearchgate.net

MD simulations can be used to calculate the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in the solute. For this compound, RDFs can reveal the structure of the solvation shells around the polar ester group and the bromine atom.

Table 3: Radial Distribution Function (g(r)) Peak Positions for this compound in Water (Illustrative Data)

| Solute Atom/Group | Solvent Atom | First Peak (Å) | Second Peak (Å) |

|---|---|---|---|

| Carbonyl Oxygen | Water Hydrogen | 1.8 | 3.5 |

| Bromine | Water Hydrogen | 2.5 | 4.2 |

By analyzing the trajectories from MD simulations, it is also possible to study the conformational flexibility of this compound in different solvents. The presence of the isopropyl group and the bromo-substituted chain allows for various rotational isomers, and the solvent environment can influence the relative populations of these conformers. This, in turn, can affect the accessibility of reactive sites.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Computational chemistry is an invaluable tool for predicting the outcomes of chemical reactions, particularly with respect to regioselectivity and stereoselectivity. nih.govrsc.org For reactions involving this compound, theoretical models can help determine which of several possible products is most likely to form.

Regioselectivity:

In reactions where there are multiple potential sites for a chemical attack, computational methods can be used to predict the most favorable pathway. For instance, in a substitution reaction, will the nucleophile attack the carbon atom of the ester group or the carbon atom attached to the bromine? By calculating the activation energies for the different possible reaction pathways using quantum chemical methods, the kinetically favored product can be identified. scispace.com Local reactivity descriptors, such as the Fukui functions or the dual descriptor, can also be calculated to identify the most reactive sites within the molecule for nucleophilic or electrophilic attack.

Stereoselectivity:

When a reaction can produce different stereoisomers, computational modeling can predict which isomer will be the major product. This is particularly relevant for reactions that create new chiral centers. By modeling the transition states leading to the different stereoisomers, their relative energies can be calculated. According to transition state theory, the pathway with the lower energy transition state will be faster, leading to the predominant formation of that stereoisomer. nih.gov For enzymatic reactions involving substrates like this compound, molecular docking simulations can be used to predict how the substrate binds to the enzyme's active site, providing insights into the origins of enantioselectivity. nih.gov

Table 4: Calculated Activation Energies for Competing Reaction Pathways (Hypothetical Reaction)

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Pathway A (forms R-enantiomer) | 25.3 | Yes |

| Pathway B (forms S-enantiomer) | 28.1 | No |

Through these computational approaches, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding experimental work and the design of new synthetic methodologies.

Emerging Methodologies and Future Research Directions in Isopropyl 4 Bromobutanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and subsequent reactions of Isopropyl 4-bromobutanoate are benefiting from the development of sophisticated catalytic systems designed to improve yield, accelerate reaction times, and enhance selectivity. Traditional synthesis often relies on stoichiometric reagents or harsh conditions, but modern approaches are shifting towards catalytic methods.

One promising area is the use of biocatalysts. For instance, immobilized lipases have demonstrated high efficiency in the esterification of fatty acids to produce isopropyl esters. nih.govnih.gov This enzymatic approach, often conducted in a single-phase medium, can lead to high conversion rates and ensures a stable operational life for the enzyme, which can be used for over 1000 hours. nih.gov While not specific to this compound, this technology is readily adaptable.

In non-enzymatic catalysis, metal-based catalysts are also showing significant promise. For example, layered zinc n-octanoate has been effectively used as a catalyst for the synthesis of isopropyl octanoate. researchgate.net The optimization of reaction parameters such as temperature, molar ratio, and catalyst percentage is crucial for maximizing yield. researchgate.net Furthermore, solid acid catalysts are being explored to replace hazardous and corrosive liquid acids, aligning with the goals of green chemistry.

The table below summarizes representative catalytic systems applicable to the synthesis of related isopropyl esters, indicating the potential for their adaptation to this compound.

| Catalyst System | Substrate Example | Key Advantages | Potential Applicability to this compound |

| Immobilized Lipase B | Myristic acid and isopropyl alcohol | High conversion, reusability, mild reaction conditions | High |

| Layered Zinc n-Octanoate | Octanoic acid and isopropanol (B130326) | Optimized for high yield through factorial design | Moderate to High |

| Solid Acid Catalysts | Various carboxylic acids and alcohols | Reusable, non-corrosive, environmentally friendly | High |

Application of Flow Chemistry Principles to this compound Synthesis and Reactions

Continuous flow chemistry is emerging as a powerful tool for the synthesis and transformation of chemical compounds, offering significant advantages over traditional batch processing. youtube.comuc.pt These advantages include superior heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. youtube.com For a compound like this compound, which may be involved in exothermic reactions or require precise control of reaction time, flow chemistry offers a robust solution.

Key benefits of applying flow chemistry to this compound include:

Improved Safety: Small reactor volumes minimize the risk associated with potentially hazardous reagents or exothermic reactions.

Enhanced Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and yield.

Scalability: Scaling up production is achieved by running the system for longer periods or by numbering up parallel reactors.

Automation: Flow systems can be automated for continuous and reproducible production.

Enantioselective and Diastereoselective Transformations Utilizing this compound

The development of stereoselective transformations is a cornerstone of modern organic synthesis, and methodologies applicable to this compound are being actively explored. While this compound itself is achiral, its use as a building block in the synthesis of chiral molecules necessitates reactions that can introduce stereocenters with high levels of control.

Research into the enantioselective synthesis of related α-bromo acid derivatives provides valuable insights. For example, the bromination of acetals derived from aryl alkyl ketones and chiral auxiliaries like (2R,3R)-tartaric acid can produce bromoacetals with high diastereomeric excess. rsc.org Subsequent transformations, such as Baeyer-Villiger oxidation, can yield enantiomerically enriched α-bromoesters with minimal racemization. rsc.org

Catalytic enantioselective methods are also highly relevant. Rhodium-catalyzed conjugate additions to generate 1,4-keto-alkenylboronate esters have been shown to proceed with excellent enantioselectivity. nih.gov These products can then undergo further transformations, demonstrating the utility of catalytic methods in creating stereodefined building blocks. The principles of enantioselective catalysis, whether through the use of chiral catalysts or enzymes, are critical for converting achiral starting materials into chiral products selectively. youtube.com

Green Chemistry Approaches in the Synthesis and Application of Halogenated Esters

The principles of green chemistry are increasingly influencing the synthesis and application of halogenated esters like this compound. The overarching goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Key green chemistry strategies relevant to this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Employing catalysts, particularly biocatalysts and recyclable solid catalysts, to reduce the need for stoichiometric reagents and minimize waste. rsc.orgshu.ac.uk

The enzymatic synthesis of isopropyl esters, as mentioned previously, is a prime example of a green chemistry approach. nih.govresearchgate.net The use of immobilized enzymes in packed bed reactors for continuous synthesis not only enhances efficiency but also allows for easy separation of the catalyst from the product and recycling of unreacted substrates, generating no effluent. nih.govnih.gov These processes are being developed to replace traditional chemical methods that have inherent environmental disadvantages. nih.gov

The table below outlines key green chemistry principles and their application in the context of halogenated ester chemistry.

| Green Chemistry Principle | Application in Halogenated Ester Chemistry | Example |

| Prevention of Waste | Designing syntheses with high atom economy and minimal byproducts. | Catalytic esterification with water as the only byproduct. |

| Safer Solvents and Auxiliaries | Utilizing single-phase reaction media or greener solvents to reduce environmental impact. | Enzymatic synthesis of isopropyl myristate in a homogenous reaction medium. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. | Biocatalytic reactions often proceed under mild conditions. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Synthesis of esters from fatty acids derived from plant oils. |

| Catalysis | Employing selective catalysts to replace stoichiometric reagents. | Use of immobilized lipases for ester synthesis. nih.gov |

By embracing these emerging methodologies, the scientific community is paving the way for more efficient, selective, and sustainable routes for the synthesis and application of this compound and related compounds.

Q & A

Q. What are the implications of solvent choice on stereochemical outcomes in reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, favoring inversion. Non-polar solvents (e.g., toluene) promote retention via carbocation intermediates in SN1 pathways. Solvent dielectric constants (ε) correlate with reaction stereoselectivity—validate via kinetic isotope effects (KIE) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.